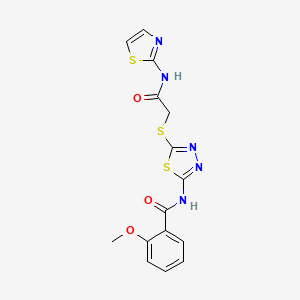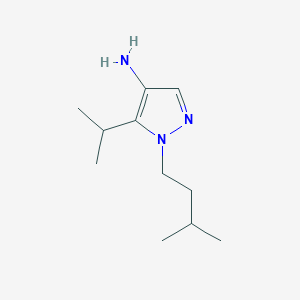
3-(2-Methoxy-5-methylphenyl)propanoic acid
カタログ番号 B2781350
CAS番号:
61371-44-6
分子量: 194.23
InChIキー: KLVRTUOZJWPLSU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
概要
説明
Molecular Structure Analysis
The molecular structure of a similar compound, “3-(2-Methoxyphenyl)propionic acid”, has been reported . The molecular formula is C10H12O3 and the molecular weight is 180.2005 . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-(2-Methoxy-5-methylphenyl)-3-phenylpropanoic acid”, have been reported . It has a melting point of 130-132°C, a boiling point of 376.9℃ at 101kPa, and a density of 1.228 at 20℃ . It is soluble in DMF, DMSO, and Methanol .科学的研究の応用
Anti-Inflammatory Activities
- Research Context : Extracts from the tender leaves of Eucommia ulmoides Oliv. were studied for their chemical composition and potential anti-inflammatory effects. The study identified new phenolic compounds, including variants of propanoic acid, which demonstrated modest inhibitory activities on LPS-induced NO production in macrophage RAW264.7 cells (Ren et al., 2021).
Synthesis and Characterization
- Chemical Synthesis : A study focused on the synthesis of (15R)- and (15S)-16-hydroxyferruginol, involving optical resolution of 2-(2-methoxyphenyl)propanoic acid. This process highlighted the importance of the compound in the field of synthetic chemistry (Matsumoto et al., 1985).
- Photochemical Synthesis : Research into new photochemical approaches for synthesizing chromones utilized esters of propanoic acid, demonstrating the compound's role in advancing synthetic methodologies in organic chemistry (Álvaro et al., 1987).
Biological Activity
- Antiproliferative and Antimicrobial Activity : A study synthesized novel derivatives of propanoic acid, investigating their antiproliferative activity against various cancer cell lines and antimicrobial activity. This highlights the compound's potential in pharmaceutical research (Božić et al., 2017).
- Enantioseparation Studies : The enantioseparation of isomeric propanoic acids, including 3-(2-methoxyphenyl)propanoic acid, was achieved by countercurrent chromatography. This is significant in chiral chemistry and for the preparation of enantiomerically pure compounds (Jin et al., 2020).
Safety and Hazards
特性
IUPAC Name |
3-(2-methoxy-5-methylphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-10(14-2)9(7-8)4-6-11(12)13/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVRTUOZJWPLSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details


10 mmol of the appropriate aldehyde are dissolved with 1.1 eq. of triethyl phosphonoacetate in 7 ml THF. At 0° C. 1 eq. of DBU is added and the reaction mixture is stirred over night at room temperature. Then, the reaction mixture is diluted with water, acidified with aq. HCl and extracted with diethyl ether. The organic layer is dried over MgSO4 and the solvent removed. This acrylic acid ester is used without further purification. The crude acrylic acid ester is suspended in 20 ml 1N NaOH and stirred over night. After the reaction is completed, the reaction mixture is acidified with 1N HCl and extracted with diethyl ether. The organic layer is dried over MgSO4 and the solvent evaporated; the desired acrylic acid is obtained in almost pure form. 11 mmol of the acrylic acid are dissolved in 20 ml MeOH, 1 eq. of NAHCO3 and 200 mg Pd/C (10%) are added and the reaction hydrogenated over night at room temperature and normal pressure. Filtration of the reaction mixture over Celite and removal of the solvent affords the desired product in good yield in pure form. In case one of the products is not sufficiently pure, one can also purify them via flash chromatography. According to the above-mentioned procedure, the following compound can be prepared: 2 g of 2-methoxy-5-methyl-benzaldehyde is transformed to 2.2 g of (2-methoxy-5-methyl-phenyl)-acrylic acid. 21 g of the before-mentioned acrylic acid are hydrogenated to yield 20 g of the desired 3-(2-methoxy-5-methyl-phenyl)-propionic acid. Further relevant starting compounds can be prepared similarly.

Name
(2-methoxy-5-methyl-phenyl)-acrylic acid
Quantity
2.2 g
Type
reactant
Reaction Step Two


Synthesis routes and methods II
Procedure details


Name
C=C(C(=O)O)c1cc(C)ccc1OC
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One



試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-isopropyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2781267.png)

![7-(3,4-dimethylphenyl)-3-((2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2781269.png)

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2781273.png)




![1-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic Acid](/img/structure/B2781286.png)

![2-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2781288.png)

![3-benzyl-8-(4-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2781290.png)